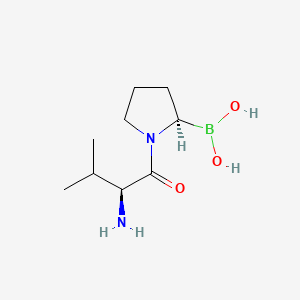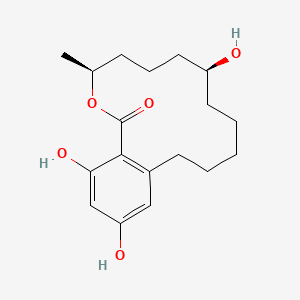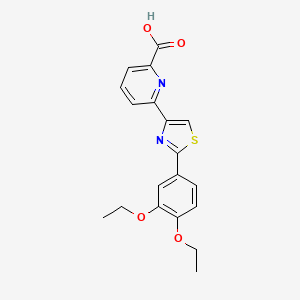
Tetomilast
Übersicht
Beschreibung
Tetomilast, also known as OPC-6535, is a small molecule that has been used in trials studying the treatment of Crohn Disease, Ulcerative Colitis, and Chronic Obstructive Pulmonary Disease . It was developed by Zhejiang Otsuka Pharmaceutical Co., Ltd. and Otsuka Pharmaceutical Co., Ltd .
Molecular Structure Analysis
Tetomilast has a molecular weight of 370.422 and a chemical formula of C19H18N2O4S . It belongs to the class of organic compounds known as pyridinecarboxylic acids, which are compounds containing a pyridine ring bearing a carboxylic acid group .Chemical Reactions Analysis
Tetomilast was originally developed as a compound inhibiting superoxide production in neutrophils . It suppresses the production of proinflammatory cytokines from human monocytes and CD4 cells .Physical And Chemical Properties Analysis
Tetomilast is a small molecule with a chemical formula of C19H18N2O4S . Its calculated molecular properties are available for small molecules and natural products (not peptides). These properties were generated using the CDK toolkit .Wissenschaftliche Forschungsanwendungen
Application in Inflammatory Bowel Disease and Chronic Obstructive Pulmonary Disease
Tetomilast, a novel thiazole phosphodiesterase-4 (PDE-4) inhibitor, shows promise in the treatment of inflammatory bowel disease (IBD) and chronic obstructive pulmonary disease (COPD). Research indicates that it may benefit IBD, with variations in molecular structures leading to significant differences in clinical effects and toxicity in IBD treatment (Bickston, Snider, & Kappus, 2012).
Anti-inflammatory Effects in Human Monocytes and CD4 Cells
Tetomilast was found to suppress proinflammatory cytokine production from human monocytes, particularly TNF-α and IL-12, while not affecting IL-10 production. This suppression occurs at the transcriptional level without altering the phosphorylation of key transcription factors. In vivo, tetomilast ameliorated IL-10−/− chronic colitis in mice, reducing clinical symptoms and inflammatory markers. These findings suggest the drug's potential as a novel treatment for inflammatory bowel diseases (Ichikawa et al., 2008).
Clinical Trials in Ulcerative Colitis
A randomized, placebo-controlled phase II study on patients with active ulcerative colitis indicated that tetomilast, while not significantly outperforming the placebo in primary endpoints, showed potential clinical activity. The study suggested that further research should focus on patients with higher inflammation levels, as post hoc analysis indicated differences between tetomilast and placebo in this subgroup (Schreiber et al., 2007).
Role in Attenuating Pulmonary Emphysema
Tetomilast was found to attenuate the development of elastase-induced pulmonary emphysema in rabbits, implying its potential in treating COPD. It reduced apoptosis and oxidative stress in lung tissues, leading to better pulmonary function and reduced lung damage (Baila et al., 2012).
Broad Therapeutic Implications
Tetomilast's role as an inhibitor of superoxide production by neutrophils, along with its PDE4-inhibitory activity, underpins its application in various chronic inflammatory disorders. Its efficacy has been observed in animal models for conditions like sepsis-induced lung injury and myocardial ischemia, as well as in early clinical trials for ulcerative colitis and COPD (Mcintyre, Castaǹer, & Castañer, 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-24-16-9-8-12(10-17(16)25-4-2)18-21-15(11-26-18)13-6-5-7-14(20-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHURGONHZNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163149 | |
| Record name | Tetomilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetomilast | |
CAS RN |
145739-56-6 | |
| Record name | Tetomilast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145739566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetomilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05298 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetomilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETOMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6RXB5KF56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1681199.png)
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone](/img/structure/B1681202.png)
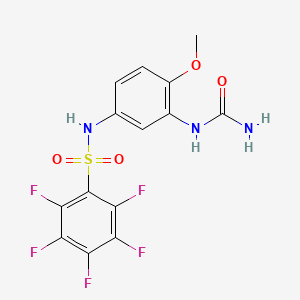
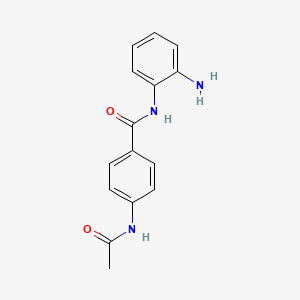
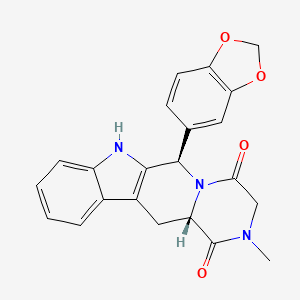
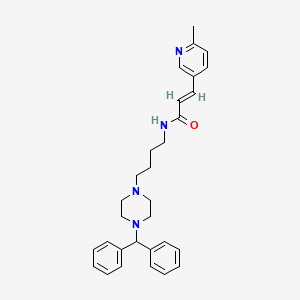
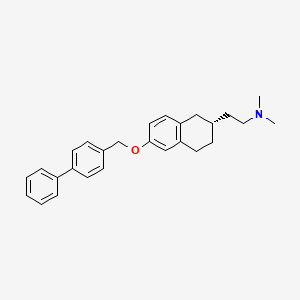
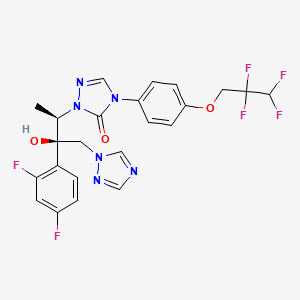
![1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide](/img/structure/B1681209.png)
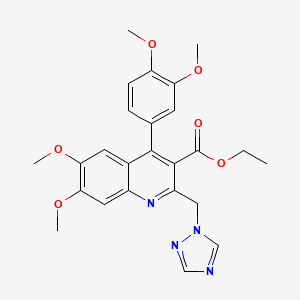
![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1681211.png)
